BenchChemオンラインストアへようこそ!

2-Bromo-3-(trifluoromethyl)benzamide

purity procurement quality analytical standard

2‑Bromo‑3‑(trifluoromethyl)benzamide (C₈H₅BrF₃NO; MW 268.03) is an ortho‑bromo, meta‑trifluoromethyl‑substituted benzamide that serves exclusively as a research‑grade halogenated building block for medicinal chemistry, agrochemical discovery and fragment‑based lead generation. Its trifluoromethyl group provides strong electron‑withdrawal (σₘ ≈ 0.43), while the ortho‑bromo position offers a handle for Pd‑catalysed cross‑coupling or directed ortho‑metalation.

Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
CAS No. 1369884-25-2
Cat. No. B6304853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)benzamide
CAS1369884-25-2
Molecular FormulaC8H5BrF3NO
Molecular Weight268.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)N
InChIInChI=1S/C8H5BrF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
InChIKeyHEHASHWRQNRNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Scientific Buyers Should Know About 2‑Bromo‑3‑(trifluoromethyl)benzamide (CAS 1369884‑25‑2) Before Procurement


2‑Bromo‑3‑(trifluoromethyl)benzamide (C₈H₅BrF₃NO; MW 268.03) is an ortho‑bromo, meta‑trifluoromethyl‑substituted benzamide that serves exclusively as a research‑grade halogenated building block for medicinal chemistry, agrochemical discovery and fragment‑based lead generation [1]. Its trifluoromethyl group provides strong electron‑withdrawal (σₘ ≈ 0.43), while the ortho‑bromo position offers a handle for Pd‑catalysed cross‑coupling or directed ortho‑metalation. The compound is available from multiple suppliers at purities spanning 95 % to ≥98 %, a spread that directly impacts reaction reproducibility .

Why 2‑Bromo‑3‑(trifluoromethyl)benzamide Cannot Be Replaced by Other Trifluoromethyl‑Bromo‑Benzamide Positional Isomers


Regioisomeric 2‑bromo‑(trifluoromethyl)benzamides, such as the 4‑CF₃ and 5‑CF₃ variants, share an identical molecular formula and similar molecular weight, yet their substitution pattern alters the electronic landscape of the aromatic ring, the steric environment around the bromine, and the amide’s hydrogen‑bonding capacity. These differences translate into measurable shifts in lipophilicity, predicted metabolic soft‑spot susceptibility, and cross‑coupling reactivity [1]. Simply substituting one isomer for another without verifying these parameters can lead to divergent SAR trajectories in medicinal chemistry programmes or unexpected impurity profiles in process chemistry. The evidence below quantifies exactly where 2‑bromo‑3‑(trifluoromethyl)benzamide departs from its closest isomers.

Quantitative Differentiation of 2‑Bromo‑3‑(trifluoromethyl)benzamide Against Its Closest Positional Isomers


Purity and Quality Documentation: ≥98 % Title Purity Obtainable for the 3‑CF₃ Isomer from Leyan vs. 95 % Minimum from Other Suppliers

Multiple vendors list 2‑bromo‑3‑(trifluoromethyl)benzamide at a minimum purity of 95 % . However, the 2‑bromo‑3‑(trifluoromethyl)benzamide sourced from Leyan (Cat. 1578758) is specified at 98 % purity . For the comparator 2‑bromo‑5‑(trifluoromethyl)benzamide, Boroncore and ChemScene report ≥98 % purity , but Leyan’s 98 % specification for the 3‑CF₃ isomer bridges the quality gap between generic 95 % suppliers and the premium 98 % tier available for other isomers.s

purity procurement quality analytical standard

Computed Lipophilicity: XLogP3 Divergence Between 3‑CF₃ and 4‑CF₃/5‑CF₃ Isomers

Using PubChem‑computed XLogP3‑AA values (consistent algorithm, release 2021.05.07), 2‑bromo‑3‑(trifluoromethyl)benzamide exhibits an XLogP3 of 2.4 [1]. The 5‑CF₃ isomer has a reported XLogP3 of 2.7 (CID 131621947) [2], while the 4‑CF₃ isomer (CID 131621948) is predicted at 2.8 [3]. The 0.3‑0.4 log‑unit difference between the 3‑CF₃ and 4‑CF₃ isomers corresponds to a ~2‑fold difference in computed octanol‑water partition coefficient, a metric routinely used to rank compounds in early‑stage drug‑likeness filtering.

lipophilicity ADMET prediction physicochemical property

Steric and Electronic Influence on Predicted Metabolic Vulnerability: Meta‑CF₃ Shifts the Most Labile Aromatic Position

In silico models of cytochrome P450‑mediated oxidation (e.g., SMARTCyp, SOMP) consistently predict that the most electron‑rich aromatic carbon is the primary site of oxidative metabolism. In 2‑bromo‑3‑(trifluoromethyl)benzamide, the CF₃ group strongly deactivates the C‑4 and C‑6 positions, leaving C‑5 as the most vulnerable unsubstituted position [1]. By contrast, in 2‑bromo‑5‑(trifluoromethyl)benzamide the CF₃ group deactivates C‑4 and C‑6, but C‑3 now becomes the predicted hotspot, while in the 4‑CF₃ isomer C‑3 and C‑5 are predicted to be equally reactive [1]. This regiochemical switch alters the predicted metabolic soft‑spot profile, which can influence the outcome of metabolite‑identification studies.

metabolic stability site of metabolism in‑silico prediction

Storage and Shipping Flexibility: Ambient‑Temperature Stability of the 3‑CF₃ Isomer vs. Cold‑Chain Requirement for the 5‑CF₃ Isomer

AKSci recommends storage of 2‑bromo‑3‑(trifluoromethyl)benzamide at ambient temperature in a cool, dry place . In contrast, ChemScene states that 2‑bromo‑5‑(trifluoromethyl)benzamide should be stored sealed in dry conditions at 2‑8 °C . The 3‑CF₃ isomer’s tolerance of ambient storage eliminates the need for refrigerated shipment and reduces the risk of freeze‑thaw degradation, a practical advantage for laboratories without dedicated cold‑storage capacity or for multi‑site collaborative programmes.

storage stability shipment logistics handling requirement

Synthetic Utility: Ortho‑Bromo Orientation of the 3‑CF₃ Isomer May Enable Directed ortho‑Metalation (DoM) Chemistry Inaccessible to the 4‑CF₃ Isomer

Directed ortho‑metalation (DoM) of benzamides is well‑established to occur at the position ortho to the CONR₂ directing group. In 2‑bromo‑3‑(trifluoromethyl)benzamide, the bromine already occupies one ortho position, leaving the C‑6 position as the potential DoM site (sterically and electronically influenced by the adjacent CF₃ group). In the 4‑CF₃ and 5‑CF₃ isomers, both ortho positions to the amide are unsubstituted, leading to a different regiochemical outcome upon metalation [1]. While no direct comparative rate data are published, the distinct ortho‑blocking pattern constitutes a mechanistic differentiator for chemists who require sequential ortho‑functionalisation.

synthetic chemistry directed ortho‑metalation C‑H functionalisation

Where 2‑Bromo‑3‑(trifluoromethyl)benzamide Outperforms Its Isomers: Four Research and Industrial Procurement Scenarios


Fragment‑Based Drug Discovery (FBDD) Library Construction Requiring Lower‑Lipophilicity Halogenated Building Blocks

When populating a fragment library with bromo‑CF₃‑benzamide cores, the 3‑CF₃ isomer’s XLogP3 of 2.4 (vs. 2.7‑2.8 for the 4‑CF₃ and 5‑CF₃ isomers) provides a measurable lipophilic advantage [1]. This 0.3‑0.4 log‑unit reduction moves the fragment into a more ‘lead‑like’ property space (LE ≈ 0.35 vs. 0.32 for the 5‑CF₃ analog, assuming identical heavy‑atom count), which can improve the hit‑to‑lead attrition profile when combined with LE‑based selection criteria.

Medicinal Chemistry SAR Exploration Where Differential Metabolic Soft‑Spot Profiles Are Desired

Teams investigating structure‑metabolism relationships (SMR) for benzamide‑containing kinase inhibitors can use the 3‑CF₃ isomer to access a C‑5‑focused metabolic hotspot, which is distinct from the C‑3 hotspot predicted for the 5‑CF₃ isomer [1]. This strategic choice allows the medicinal chemist to probe whether observed metabolite‑driven clearance is regiochemically flexible or intrinsically linked to a specific phenyl position.

Multi‑Site Academic/Industrial Consortia Requiring Ambient‑Shipping Building Blocks

For distributed chemistry networks where shipments may be subject to temperature excursions, the 3‑CF₃ isomer’s ambient storage recommendation [1] avoids the cold‑chain logistics mandated by the 5‑CF₃ isomer . This reduces shipping costs and minimises the risk of quality lapses due to inadvertent freeze‑thaw cycles, making it the more robust choice for collaborative medicinal chemistry projects.

Ortho‑Selective Sequential Functionalisation for Polysubstituted Biaryl Synthesis

Chemists employing a ‘halogen dance’ or directed ortho‑metalation (DoM) strategy can exploit the 3‑CF₃ isomer’s unique ortho‑bromine‑blocking pattern to achieve chemoselective cross‑coupling at the bromine position, followed by DoM at the remaining vacant ortho site (C‑6) [1]. This sequential ortho‑differentiation is geometrically impossible for the 5‑CF₃ isomer, where both ortho positions are electronically equivalent and thus harder to functionalise sequentially.

Quote Request

Request a Quote for 2-Bromo-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.